molecular formula C10H15N3O5 B12383108 AMOZ-CH-acid

AMOZ-CH-acid

Cat. No.: B12383108
M. Wt: 257.24 g/mol
InChI Key: AYPYMYYPCJMDBT-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMOZ-CH-acid, also known as 3-amino-5-morpholinomethyl-2-oxazolidinone, is a compound that serves as a hapten. Haptens are small molecules that, when combined with larger carrier molecules, can elicit an immune response. This compound is particularly significant in the field of immunoassays, where it is used to improve the sensitivity of various assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMOZ-CH-acid involves the reaction of 3-amino-2-oxazolidinone with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

AMOZ-CH-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinone derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

AMOZ-CH-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of AMOZ-CH-acid involves its role as a hapten. When conjugated with a larger carrier molecule, it can elicit an immune response by binding to specific antibodies. This property is utilized in immunoassays to improve the sensitivity and specificity of the assays .

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-oxazolidinone (AOZ): Another hapten used in immunoassays.

    1-aminohydantoin (AHD): A compound with similar chemical properties and applications.

    Semicarbazide (SEM): Used in similar analytical applications.

Uniqueness

AMOZ-CH-acid is unique due to its specific structure, which allows it to form stable conjugates with carrier molecules. This property enhances its effectiveness in immunoassays compared to other similar compounds .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid

InChI

InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+

InChI Key

AYPYMYYPCJMDBT-VZUCSPMQSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O

Origin of Product

United States

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